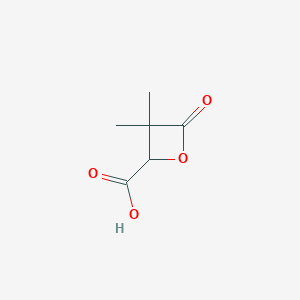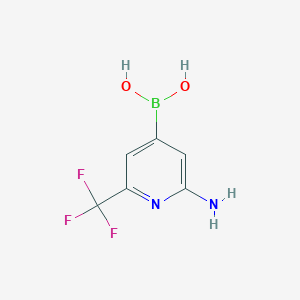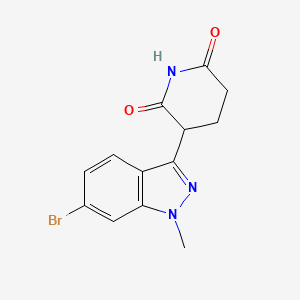
(5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a trifluoroethyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety. The molecular formula of this compound is C8H9BF3NO2, and it is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid typically involves the reaction of 3-bromo-5-(2,2,2-trifluoroethyl)pyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Analyse Des Réactions Chimiques
Types of Reactions: (5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Substitution: The boronic acid moiety can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Various reduced derivatives of the trifluoroethyl group.
Substitution: Coupled products with various aryl or vinyl groups.
Applications De Recherche Scientifique
(5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for (5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. In this process, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The trifluoroethyl group and pyridine ring provide stability and reactivity to the compound, making it an effective reagent in various synthetic applications .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- 3-Pyridinylboronic acid
- 2-Fluoro-3-pyridineboronic acid
Comparison: (5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain coupling reactions compared to its analogs like 2-(Trifluoromethyl)pyridine-5-boronic acid and 3-Pyridinylboronic acid . Additionally, the trifluoroethyl group enhances the compound’s stability and solubility in organic solvents, making it a preferred choice in various synthetic applications .
Propriétés
Formule moléculaire |
C7H7BF3NO2 |
|---|---|
Poids moléculaire |
204.94 g/mol |
Nom IUPAC |
[5-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c9-7(10,11)2-5-1-6(8(13)14)4-12-3-5/h1,3-4,13-14H,2H2 |
Clé InChI |
AHPOGZWUWDBHEH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1)CC(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene](/img/structure/B13467788.png)
![Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
![Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13467798.png)
![tert-butyl N-{[1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13467799.png)

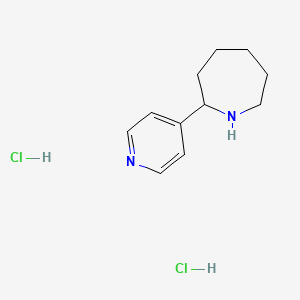
![1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)
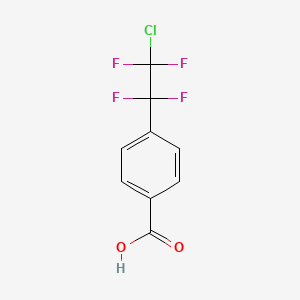
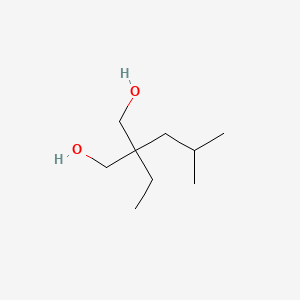
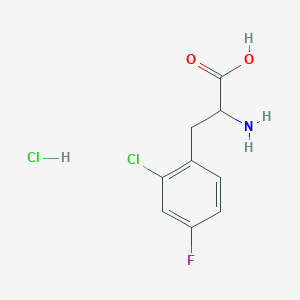
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
